1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzimidazole core, a piperazine ring, and a thiophene sulfonyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with benzaldehyde under acidic conditions.
Introduction of the Piperazine Ring: The benzimidazole intermediate is then reacted with piperazine, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Attachment of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.
Biological Studies: It can bind to various biological targets, altering their function and providing insights into their roles in physiological processes.
Comparison with Similar Compounds
- 1-Benzyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 1-Benzyl-2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Uniqueness: 1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic properties and biological activities compared to its phenyl or methyl analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and material science applications.
Biological Activity
1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article summarizes the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzimidazole core, a piperazine moiety, and a thiophene sulfonyl group. The structural formula is represented as follows:
Research indicates that this compound acts primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with the GABA-A receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders.
Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds structurally related to this compound exhibit significant antidepressant and anxiolytic effects. For instance, derivatives have been shown to enhance GABAergic transmission, leading to increased anxiolytic activity.
Anticancer Properties
Preliminary investigations indicate that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Study 1: GABA-A Receptor Modulation
A study published in PubMed explored the effects of similar benzimidazole derivatives on GABA-A receptors. The results indicated that these compounds acted as positive allosteric modulators, enhancing receptor activity and providing a basis for their use in treating anxiety and depression .
Study 2: Anticancer Activity
In vitro studies have shown that related compounds can inhibit the growth of human cancer cells in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Data Tables
Properties
IUPAC Name |
1-benzyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c27-30(28,21-11-6-16-29-21)25-14-12-24(13-15-25)22-23-19-9-4-5-10-20(19)26(22)17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXSJADHVRVONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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